
(E)-5-Bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is a synthetic organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of bromine, fluorine, and a hydroxyisoquinoline moiety, which contribute to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Bromination: Introduction of a bromine atom at the 5-position of the isoquinoline ring.
Fluorination: Introduction of a fluorine atom at the 6-position.
Formation of Carboximidamide: Conversion of the carboxylic acid group to a carboximidamide group.
Hydroxylation: Introduction of a hydroxyl group to form the final compound.
Each step requires specific reagents and conditions, such as the use of bromine or N-bromosuccinimide for bromination, and fluorine gas or a fluorinating agent for fluorination. The formation of the carboximidamide group may involve the use of ammonia or an amine derivative under controlled conditions.
Industrial Production Methods
Industrial production of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.
化学反应分析
Types of Reactions
(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Halogen atoms (bromine and fluorine) can be substituted with other functional groups.
Hydrolysis: The carboximidamide group can undergo hydrolysis to form carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and pH being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
科学研究应用
(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of complex molecules.
作用机制
The mechanism of action of (E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and the biological system being studied.
相似化合物的比较
Similar Compounds
Similar compounds include other halogenated isoquinoline derivatives, such as:
- 5-Bromo-6-chloroisoquinoline
- 5-Fluoro-6-iodoisoquinoline
- 5-Bromo-6-methoxyisoquinoline
Uniqueness
(E)-5-Bromo-6-fluoro-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the combination of bromine, fluorine, and hydroxyisoquinoline moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
属性
分子式 |
C10H7BrFN3O |
|---|---|
分子量 |
284.08 g/mol |
IUPAC 名称 |
5-bromo-6-fluoro-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7BrFN3O/c11-8-5-3-4-14-9(10(13)15-16)6(5)1-2-7(8)12/h1-4,16H,(H2,13,15) |
InChI 键 |
LWJTWOJCSZCAME-UHFFFAOYSA-N |
手性 SMILES |
C1=CC(=C(C2=C1C(=NC=C2)/C(=N\O)/N)Br)F |
规范 SMILES |
C1=CC(=C(C2=C1C(=NC=C2)C(=NO)N)Br)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


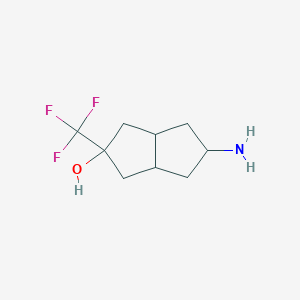
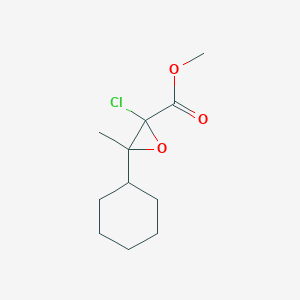
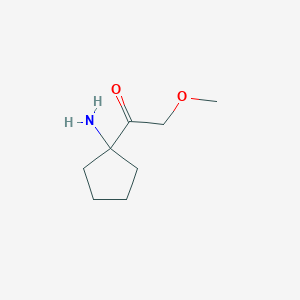
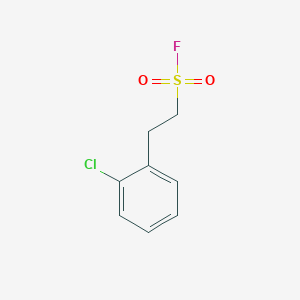

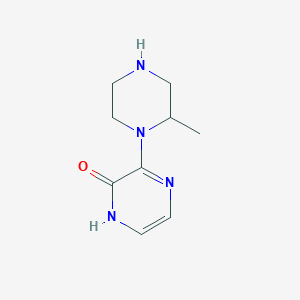
![Methyl 5-(propan-2-YL)-1,6-dioxaspiro[2.5]octane-2-carboxylate](/img/structure/B13164352.png)
![3-[(Benzyloxy)methyl]-3-(chloromethyl)bicyclo[3.1.0]hexane](/img/structure/B13164357.png)
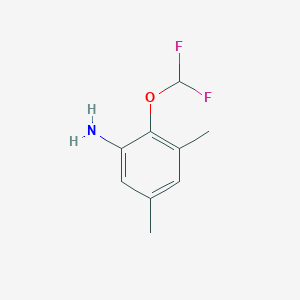
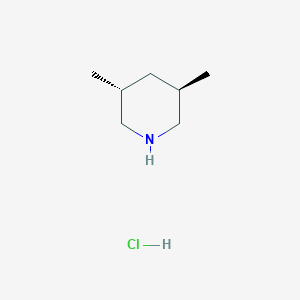

![1-[4-(Aminomethyl)oxan-4-yl]propan-1-ol](/img/structure/B13164395.png)


